STAD 2

Description

Properties

IUPAC Name |

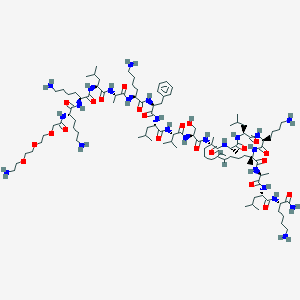

(2S,5S,8S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-8-(4-aminobutyl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2,11,20-trimethyl-5-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C102H182N24O22/c1-62(2)55-76(120-90(135)74(40-26-33-47-106)116-88(133)72(38-24-31-45-104)113-82(128)61-148-54-53-147-52-51-146-50-49-108)91(136)110-67(11)85(130)115-73(39-25-32-46-105)89(134)122-80(59-70-35-21-20-22-36-70)94(139)121-79(58-65(7)8)95(140)124-83(66(9)10)98(143)123-81(60-127)97(142)126-102(15)43-29-19-17-16-18-28-42-101(14,99(144)111-68(12)86(131)118-77(56-63(3)4)92(137)114-71(84(109)129)37-23-30-44-103)125-96(141)75(41-27-34-48-107)117-93(138)78(57-64(5)6)119-87(132)69(13)112-100(102)145/h16-17,20-22,35-36,62-69,71-81,83,127H,18-19,23-34,37-61,103-108H2,1-15H3,(H2,109,129)(H,110,136)(H,111,144)(H,112,145)(H,113,128)(H,114,137)(H,115,130)(H,116,133)(H,117,138)(H,118,131)(H,119,132)(H,120,135)(H,121,139)(H,122,134)(H,123,143)(H,124,140)(H,125,141)(H,126,142)/b17-16+/t67-,68-,69-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,83-,101-,102-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREADERNJMYCAI-LLUHBCIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(CCCC=CCCCC(C(=O)N1)(C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)COCCOCCOCCN)(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N)CCCCN)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@](CCC/C=C/CCC[C@](C(=O)N1)(C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)COCCOCCOCCN)(C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N)CCCCN)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C102H182N24O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2096.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of STAT2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Signal Transducer and Activator of Transcription 2 (STAT2), a critical protein in the type I and type III interferon (IFN) signaling pathways. Given the initial query for "STAD 2," this document proceeds under the strong likelihood that the intended subject was the well-researched STAT2 protein, a key player in innate immunity.

Core Mechanism of Action: The Canonical IFN/JAK-STAT Pathway

STAT2 is an essential transcription factor involved in the cellular response to type I (e.g., IFN-α, IFN-β) and type III (IFN-λ) interferons, which are crucial for antiviral defense.[1][2][3] The canonical mechanism of action involves the JAK-STAT signaling cascade, culminating in the transcriptional activation of hundreds of Interferon-Stimulated Genes (ISGs) that establish an antiviral state within the cell.[4][5]

The process unfolds as follows:

-

Ligand Binding and Kinase Activation : Type I interferons bind to the interferon-alpha/beta receptor (IFNAR), a heterodimeric receptor consisting of IFNAR1 and IFNAR2 subunits. This binding event brings the receptor-associated Janus kinases, TYK2 and JAK1, into close proximity, leading to their trans-phosphorylation and activation.[1][3][4]

-

STAT Recruitment and Phosphorylation : Activated TYK2 and JAK1 phosphorylate specific tyrosine residues on the intracellular domains of the IFNAR subunits.[1][3] These phosphorylated sites serve as docking stations for the recruitment of cytoplasmic STAT1 and STAT2 proteins.[1][4] Upon binding to the receptor complex, STAT2 is phosphorylated on a critical tyrosine residue, Y690.[1][3][6] The phosphorylation of STAT1 is notably dependent on the presence of STAT2.[6]

-

ISGF3 Complex Formation : Phosphorylated STAT1 and STAT2 dissociate from the receptor and form a stable heterodimer.[4][7][8] This STAT1:STAT2 dimer then associates with a third protein, Interferon Regulatory Factor 9 (IRF9), to form a heterotrimeric complex known as Interferon-Stimulated Gene Factor 3 (ISGF3).[4][5][9][10]

-

Nuclear Translocation and Gene Transcription : The ISGF3 complex translocates from the cytoplasm into the nucleus.[1][4][9] Within the nucleus, ISGF3 binds to specific DNA sequences called Interferon-Stimulated Response Elements (ISREs) located in the promoters of ISGs.[4][9][10] While STAT1 and IRF9 are responsible for direct DNA binding, the transactivation domain (TAD) of STAT2 is crucial for recruiting transcriptional co-activators, such as p300/CBP, to initiate the transcription of target genes.[1][10]

Visualization of the Canonical STAT2 Signaling Pathway

References

- 1. STAT2 phosphorylation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT2 phosphorylation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. uniprot.org [uniprot.org]

- 5. STAT2 Gene: Function, Role in Immunity, and Disease [learn.mapmygenome.in]

- 6. Role of STAT2 in the alpha interferon signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stat2 Antibody (#4594) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 8. Stat2 Antibody | Cell Signaling Technology [cellsignal.com]

- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 10. STAT2 - Wikipedia [en.wikipedia.org]

Part 1: Stapled AKAP Disruptor 2 (STAD-2)

An in-depth analysis reveals that "STAD 2" can refer to two distinct molecules in biomedical research: the synthetic peptide Stapled AKAP Disruptor 2 (STAD-2) and the adaptor protein Signal-transducing adaptor protein-2 (STAP-2) . This guide will delve into the core biological targets and mechanisms of action for both entities, adhering to the specified requirements for data presentation, experimental protocols, and visualizations for a scientific audience.

STAD-2 is a synthetic, cell-permeable peptide engineered to selectively disrupt the interaction between A-Kinase Anchoring Proteins (AKAPs) and the regulatory subunit II (RII) of Protein Kinase A (PKA).[1][2] This disruption has significant implications for cellular signaling, and STAD-2 has also demonstrated unexpected antimalarial properties through a PKA-independent mechanism.[2]

Primary Biological Target: Protein Kinase A Regulatory Subunit II (PKA-RII)

The principal biological target of STAD-2 is the docking/dimerization (D/D) domain of the PKA-RII subunit.[1] STAD-2 was designed to mimic the conserved amphipathic helix of AKAPs that binds to this domain, thereby acting as a competitive inhibitor of the PKA-RII-AKAP interaction.[1]

| Molecule | Target | Binding Affinity (Kd) |

| STAD-2 | PKA-RII | 6.2 nM[2] |

The canonical cAMP/PKA signaling pathway is initiated by the binding of cyclic AMP (cAMP) to the regulatory subunits of the PKA holoenzyme, leading to the release and activation of the catalytic subunits. AKAPs spatially and temporally regulate PKA signaling by tethering the holoenzyme to specific subcellular locations. STAD-2 disrupts this localization, thereby attenuating the phosphorylation of specific substrates by PKA.

Caption: PKA signaling and STAD-2 inhibition.

1. Synthesis of STAD-2 (Hydrocarbon Stapling): STAD-2 is synthesized using solid-phase peptide synthesis (SPPS) incorporating non-natural amino acids with olefinic side chains at specific positions (e.g., i, i+4).[1] Following cleavage from the resin, the peptide undergoes ring-closing metathesis using a Grubbs catalyst to form the hydrocarbon "staple" that constrains the peptide into an alpha-helical conformation.[1] The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

2. Fluorescence Polarization (FP) Assay for Binding Affinity: This assay is used to quantify the binding of STAD-2 to PKA-RII.

-

Principle: A fluorescently labeled peptide corresponding to the AKAP binding domain (the probe) is incubated with the PKA-RII protein. The binding of the large protein to the small probe causes a decrease in the tumbling rate of the probe, resulting in an increase in fluorescence polarization.

-

Method:

-

A constant concentration of the fluorescent probe and PKA-RII are incubated in a suitable buffer.

-

Increasing concentrations of unlabeled STAD-2 are added as a competitor.

-

The fluorescence polarization is measured at each concentration of STAD-2.

-

The data is fitted to a competitive binding equation to determine the IC50, from which the Ki and subsequently the Kd can be calculated.

-

Caption: Fluorescence Polarization Assay Workflow.

Secondary Target (Antimalarial Activity)

STAD-2 exhibits antimalarial activity, particularly against the parasite Plasmodium falciparum, through a mechanism that is independent of PKA.[2] The exact molecular target responsible for this effect is still under investigation, but it has been shown that STAD-2 selectively permeates malaria-infected red blood cells and induces lysis.[1]

Part 2: Signal-transducing adaptor protein-2 (STAP-2)

STAP-2 is a cellular adaptor protein that plays a crucial role in modulating various signaling pathways, particularly in the context of the immune system and cancer.[3][4] It contains a pleckstrin homology (PH) domain, an SH2-like domain, and a proline-rich C-terminal region.[3][4] Unlike the synthetic peptide, STAP-2 does not have a single biological target but rather functions as a scaffold, interacting with multiple proteins to regulate signal transduction.

Core Biological Targets and Interacting Partners

STAP-2's function is dictated by its interactions with various signaling molecules.

| Interacting Partner | Signaling Pathway | Cellular Function |

| STAT3, STAT5 | Cytokine Signaling (e.g., JAK/STAT) | Regulation of gene expression, T-cell function[3][4] |

| MyD88, IKK-α/β | Toll-like Receptor 4 (TLR4) Signaling | Innate immunity, inflammation[3] |

| Epidermal Growth Factor Receptor (EGFR) | Growth Factor Signaling | Cell proliferation, survival in cancer[5] |

1. Modulation of JAK/STAT Signaling: STAP-2 interacts with STAT3 and STAT5, key transcription factors in cytokine signaling.[3] This interaction can modulate the expression of genes involved in immune cell function.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Adaptor protein STAP-2 modulates cellular signaling in immune systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. STAP-2 protein promotes prostate cancer growth by enhancing epidermal growth factor receptor stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

STAD-2: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of STAD-2, a stapled peptide inhibitor of the A-Kinase Anchoring Protein (AKAP) interaction with the regulatory subunit II (RII) of Protein Kinase A (PKA). STAD-2 was developed as a chemical tool to investigate the spatial and temporal regulation of PKA signaling. This guide details the discovery, mechanism of action, and a generalized protocol for the synthesis of STAD-2. Furthermore, it outlines key experimental procedures for its characterization and discusses its dual functionality as both a disruptor of PKA-AKAP interactions and an antimalarial agent with a PKA-independent mechanism of action.

Introduction

Protein Kinase A (PKA) is a ubiquitous serine/threonine kinase involved in a myriad of cellular processes. The specificity of PKA signaling is, in large part, governed by its subcellular localization, which is orchestrated by A-Kinase Anchoring Proteins (AKAPs). AKAPs tether PKA to specific cellular compartments, thereby positioning the kinase in proximity to its substrates. The disruption of these PKA-AKAP interactions has emerged as a valuable strategy for elucidating the roles of localized PKA signaling in various physiological and pathological conditions.

STAD-2 is a chemically constrained, or "stapled," peptide designed to mimic the helical domain of AKAPs that binds to the docking and dimerization (D/D) domain of the PKA-RII subunit. This modification enhances the peptide's helicity, proteolytic resistance, and cell permeability compared to its linear counterpart, making it a potent and selective tool for studying PKA signaling.

Discovery and Mechanism of Action

STAD-2 was designed as a high-affinity disruptor of the PKA-RII-AKAP interaction.[1] Its design is based on the conserved amphipathic helix of AKAPs that mediates binding to the PKA regulatory subunits.

Primary Mechanism: PKA-AKAP Disruption

The primary mechanism of action of STAD-2 is the competitive inhibition of the binding of AKAPs to the RII subunits of PKA. By occupying the AKAP binding site on the PKA-RII D/D domain, STAD-2 displaces AKAPs, leading to the delocalization of PKA and subsequent attenuation of localized signaling events.

Secondary Mechanism: Antimalarial Activity

Interestingly, STAD-2 has been shown to exhibit potent antimalarial activity against the blood stage of Plasmodium falciparum.[2] This activity is independent of PKA, as STAD-2 does not directly interact with either human or parasite PKA within the infected red blood cell. The proposed mechanism involves the selective permeation of STAD-2 into infected erythrocytes, leading to rapid parasite killing, possibly through cell lysis.[2]

Quantitative Data

The following table summarizes the key quantitative data reported for STAD-2.

| Parameter | Value | Assay Method | Reference |

| Binding Affinity (Kd) | 6.2 nM | Fluorescence Polarization | [1] |

| Antimalarial Activity (IC50) | ~1 µM | In vitro P. falciparum growth inhibition | [2] |

| Molecular Weight | 2096.68 g/mol | Mass Spectrometry | [1] |

Synthesis of STAD-2

STAD-2 is synthesized using Fmoc-based solid-phase peptide synthesis (SPPS) followed by a ring-closing metathesis (RCM) reaction to introduce the hydrocarbon staple.[3]

Peptide Sequence

The amino acid sequence of STAD-2 is: KKLAKFLVSXALKXALK

Where:

-

X represents the non-natural amino acid (S)-2-(4-pentenyl)alanine.

-

The staple is formed between the two 'X' residues.[1]

-

Lys-1 is modified with an NH2-PEG3-CH2-CO- group to improve solubility.[1]

General Synthesis Protocol

-

Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support resin (e.g., Rink amide resin) using standard Fmoc chemistry. The Fmoc-protected amino acids, including the non-natural amino acid (S)-2-(4-pentenyl)alanine, are sequentially coupled to the growing peptide chain.

-

Ring-Closing Metathesis (RCM): Following the completion of the linear peptide sequence, the resin-bound peptide is treated with a Grubbs I catalyst to facilitate the RCM reaction between the two pentenyl side chains, forming the hydrocarbon staple.[3]

-

Cleavage and Deprotection: The stapled peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Experimental Protocols

Fluorescence Polarization Assay for PKA-RII Binding

This assay is used to determine the binding affinity of STAD-2 for the PKA-RII subunit.

-

Reagents:

-

Purified PKA-RIIα protein.

-

A fluorescently labeled peptide probe known to bind PKA-RIIα (e.g., FITC-labeled AKAP peptide).

-

STAD-2 peptide.

-

Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

-

-

Procedure:

-

A fixed concentration of the fluorescently labeled peptide is incubated with varying concentrations of the PKA-RIIα protein in the assay buffer.

-

To determine the inhibitory constant (Ki) of STAD-2, a fixed concentration of PKA-RIIα and the fluorescent probe are incubated with a serial dilution of STAD-2.

-

The fluorescence polarization is measured using a suitable plate reader.

-

The data are analyzed to calculate the dissociation constant (Kd) or the inhibitory constant (Ki).

-

Plasmodium falciparum Permeability and Localization Assay

This protocol is designed to assess the uptake and subcellular localization of STAD-2 in P. falciparum-infected red blood cells.

-

Reagents:

-

Synchronized culture of P. falciparum-infected red blood cells.

-

FITC-conjugated STAD-2.

-

Hoechst 33342 nuclear stain.

-

Culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II).

-

-

Procedure:

-

Permeability (Flow Cytometry):

-

Incubate infected red blood cells with FITC-conjugated STAD-2 at a final concentration of 1 µM for a specified time (e.g., 6 hours).[2]

-

Stain the cells with Hoechst 33342 to differentiate infected from uninfected cells.

-

Analyze the cell population by flow cytometry to quantify the uptake of FITC-STAD-2 in infected versus uninfected cells.

-

-

Localization (Fluorescence Microscopy):

-

Treat infected red blood cells with FITC-conjugated STAD-2.

-

Stain with Hoechst 33342.

-

Visualize the cells using a fluorescence microscope to determine the subcellular localization of STAD-2 within the infected red blood cell and the parasite.

-

-

Visualizations

Signaling Pathway Diagram

Caption: STAD-2 competitively inhibits AKAP binding to PKA-RII.

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of STAD-2.

Logical Relationship: Dual Activity

Caption: Dual activity of STAD-2.

References

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of STAD-2, a potent and selective stapled peptide disruptor of the Protein Kinase A (PKA) regulatory subunit II (RII) interaction with A-Kinase Anchoring Proteins (AKAPs). We delve into the core aspects of STAD-2 and its analogs, including their mechanism of action, structure-activity relationships, and the experimental methodologies used for their synthesis and biological evaluation. This document is intended to be a valuable resource for researchers and drug development professionals working on the modulation of PKA signaling pathways.

Introduction: Targeting PKA-AKAP Interaction with STAD-2

Protein Kinase A (PKA) is a ubiquitous serine/threonine kinase that plays a pivotal role in a myriad of cellular processes by phosphorylating a wide range of substrates. The specificity of PKA signaling is largely achieved through its compartmentalization within the cell, a process mediated by A-Kinase Anchoring Proteins (AKAPs). AKAPs tether PKA to specific subcellular locations, thereby creating localized signaling hubs.

The interaction between PKA and AKAPs is a critical regulatory mechanism, and its disruption has emerged as a promising therapeutic strategy for various diseases, including cancer and cardiovascular disorders. STAD-2 is a hydrocarbon-stapled peptide designed to selectively disrupt the interaction between the dimeric docking/dimerization (D/D) domain of PKA-RII and the PKA-binding helix of AKAPs.[1] Its high affinity and selectivity for PKA-RII make it a valuable tool for studying the physiological roles of RII-anchored PKA and a promising lead for drug development.

STAD-2 Related Compounds and Analogs

The development of STAD-2 has spurred the creation of a series of related compounds and analogs aimed at refining selectivity, potency, and cellular activity.

The STAD Series: STAD-1, STAD-2, and STAD-3

The initial series of Stapled Anchoring Disruptors (STADs) were developed from a peptide sequence derived from an AKAP.[1] Hydrocarbon stapling was employed to constrain the peptide into an alpha-helical conformation, enhancing its binding affinity and cell permeability.

-

STAD-1, STAD-2, and STAD-3 are analogs with the hydrocarbon staple positioned at different locations along the peptide backbone.[1]

-

STAD-2 emerged as a highly potent and selective disruptor for PKA-RII, with a dissociation constant (Kd) of 6.2 nM.[1][2][3]

STAD-2 Analogs: Probing Structure-Activity Relationships

To elucidate the key residues responsible for the binding affinity and selectivity of STAD-2, an alanine scan was performed, systematically replacing each amino acid with alanine.[1] This library of STAD-2 analogs has been instrumental in defining the structure-activity relationship (SAR) for PKA-RII binding.

RI-STADs: Targeting the PKA-RI Isoform

While most AKAPs are RII-selective, some interact with the RI isoform of PKA. To target this interaction, RI-selective Stapled Anchoring Disruptors (RI-STADs) were developed.[4] These compounds provide a means to specifically investigate the roles of RI-anchored PKA.

CSTADs: Expanding the Target Scope to PKC

Some AKAPs also scaffold other kinases, such as Protein Kinase C (PKC). To explore this aspect of AKAP signaling, CSTADs were developed as stapled peptides that disrupt the interaction between PKC and AKAPs.[5]

Quantitative Data Summary

The binding affinities of STAD-2 and its key analogs for the PKA regulatory subunits are summarized in the table below. This data is crucial for comparing the potency and selectivity of these compounds.

| Compound | Sequence (X = (S)-2-(4-pentenyl)alanine, staple between X) | Target | Kd (nM) | Reference |

| STAD-2 | KKLAKFLVSX ALKX ALK | PKA-RIIα | 6.2 | [1][2][3] |

| PKA-RIα | >1000 | [1] | ||

| STAD-1 | KKLAKFLX SALKX ALK | PKA-RIIα | 2.0 | [1] |

| PKA-RIα | >1000 | [1] | ||

| STAD-3 | KKLAKFLVSALKX ALKX | PKA-RIIα | 2.1 | [1] |

| PKA-RIα | >1000 | [1] | ||

| STAD-2 (Alanine Scan Analogs) | Various single alanine substitutions of STAD-2 | PKA-RIIα, RIIβ, RIα, RIβ | See original publication for detailed values | [1] |

Structure-Activity Relationship (SAR)

The alanine scan of STAD-2 provided significant insights into the residues critical for its interaction with PKA-RII.[1]

-

Hydrophobic Residues are Crucial: Alanine substitution of the hydrophobic residues (Leucine, Isoleucine, Valine) that form the core binding interface with the hydrophobic groove of the PKA-RII D/D domain resulted in a significant loss of binding affinity.

-

Charged Residues Contribute to Selectivity: The charged residues on the solvent-exposed face of the peptide helix appear to play a role in isoform selectivity.

-

Staple Position is Important: The position of the hydrocarbon staple influences the overall helicity and binding affinity of the peptide.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of STAD-2 and its analogs.

Synthesis of Stapled Peptides

STAD-2 and its analogs are synthesized using solid-phase peptide synthesis (SPPS) followed by a ring-closing metathesis (RCM) reaction to form the hydrocarbon staple.

Protocol:

-

Peptide Synthesis: Peptides are synthesized on a solid support using standard Fmoc/tBu chemistry. The non-natural amino acid (S)-2-(4-pentenyl)alanine (S5) is incorporated at the desired positions for stapling.[6][7]

-

Ring-Closing Metathesis (RCM): The resin-bound peptide is treated with a Grubbs I catalyst in an appropriate solvent (e.g., dichloroethane) to catalyze the formation of the hydrocarbon staple between the two S5 residues.[6][7]

-

Cleavage and Deprotection: The stapled peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Fluorescence Polarization (FP) Assay for Binding Affinity

FP is a solution-based technique used to measure the binding affinity between a fluorescently labeled peptide and a protein.

Protocol:

-

Reagents:

-

Fluorescently labeled peptide (e.g., FITC-STAD-2)

-

Purified PKA regulatory subunit (RIα, RIIα, etc.)

-

Assay Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% Surfactant P20, pH 7.4).[8]

-

-

Procedure:

-

A fixed concentration of the fluorescently labeled peptide (e.g., 10 nM) is incubated with increasing concentrations of the PKA regulatory subunit in a microplate.[8]

-

The plate is incubated at room temperature for 30 minutes to reach equilibrium.[8]

-

The fluorescence polarization is measured using a suitable plate reader.

-

-

Data Analysis:

-

The change in fluorescence polarization is plotted against the protein concentration.

-

The dissociation constant (Kd) is determined by fitting the data to a one-site binding model using non-linear regression.[8]

-

Immunoprecipitation (IP) for In-Cell Interaction

IP is used to confirm the interaction between the stapled peptide and PKA-RII within a cellular context.

Protocol:

-

Cell Treatment: Cells are treated with a biotinylated version of the STAD peptide (e.g., 5 µM) for a specified time (e.g., 8 hours).[6][9]

-

Cell Lysis: Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: The cell lysate is incubated with avidin-coated beads to pull down the biotinylated peptide and any interacting proteins.

-

Washing: The beads are washed several times to remove non-specific binding proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of PKA-RII is detected by Western blotting using a specific antibody.[6][9]

Cell-Based PKA Activity Assay

This assay measures the ability of STAD compounds to inhibit PKA-mediated phosphorylation in living cells. One common method involves monitoring the phosphorylation of the transcription factor CREB.

Protocol:

-

Cell Culture and Treatment: Cells are serum-starved and then pre-treated with the STAD compound or a control.

-

PKA Activation: PKA is activated by treating the cells with an adenylyl cyclase activator, such as forskolin (e.g., 50 µM).[9][10]

-

Cell Lysis and Western Blotting: Cells are lysed, and the phosphorylation of CREB at Serine 133 is assessed by Western blotting using a phospho-specific antibody. Total CREB levels are also measured as a loading control.[9][10]

-

Alternative Readouts: Other methods to measure PKA activity include using PKA-specific kinase activity kits or genetically encoded reporters like AKAR4.[9]

Signaling Pathways and Experimental Workflows

Visual representations of the key biological and experimental processes are provided below using Graphviz.

References

- 1. Investigating PKA-RII specificity using analogs of the PKA:AKAP peptide inhibitor STAD-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to STAD-2: A Stapled Peptide Disruptor of PKA-AKAP Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of STAD-2, a synthetic stapled peptide that acts as a potent and selective disruptor of the interaction between Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs). This guide delves into its mechanism of action, the underlying signaling pathway, detailed experimental protocols for its study, and quantitative data regarding its binding affinity.

Core Concept: Disrupting PKA Signaling with STAD-2

Cyclic AMP (cAMP)-dependent protein kinase (PKA) is a crucial enzyme involved in a multitude of cellular processes. The specificity of PKA signaling is achieved through its localization to distinct subcellular compartments, a process mediated by A-Kinase Anchoring Proteins (AKAPs). AKAPs bind to the regulatory (R) subunits of the PKA holoenzyme, tethering it to specific locations and thereby ensuring the phosphorylation of nearby substrates.

STAD-2 is a chemically constrained, or "stapled," peptide designed to mimic the amphipathic α-helix of AKAPs that is responsible for binding to the docking/dimerization (D/D) domain of PKA regulatory subunits.[1] By competitively inhibiting this interaction, STAD-2 effectively displaces PKA from its anchoring sites, disrupting the spatial and temporal regulation of PKA signaling.[1] This makes STAD-2 a valuable tool for investigating the physiological roles of PKA-AKAP complexes and a potential therapeutic agent for diseases characterized by aberrant PKA signaling.

The PKA-AKAP Signaling Pathway and STAD-2's Point of Intervention

The canonical PKA signaling pathway begins with the activation of G-protein coupled receptors (GPCRs), leading to the production of the second messenger cAMP by adenylyl cyclase. Four molecules of cAMP bind to the two regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the two active catalytic subunits. These catalytic subunits then phosphorylate serine and threonine residues on target proteins. AKAPs provide a scaffold that brings PKA in close proximity to its substrates, enhancing the efficiency and specificity of this phosphorylation.

STAD-2 intervenes at the critical juncture of PKA localization. It specifically targets the D/D domain of the PKA-RII subunit, preventing AKAPs from binding and anchoring the PKA holoenzyme. This disruption leads to the delocalization of PKA and a subsequent reduction in the phosphorylation of substrates at specific subcellular locations.

Quantitative Data: Binding Affinity of STAD-2

STAD-2 exhibits a high affinity and selectivity for the RII isoforms of PKA. The binding affinity is typically determined using a fluorescence polarization assay. The dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd value indicating a stronger interaction.

| Compound | PKA RIIα (Kd, nM) | PKA RIIβ (Kd, nM) |

| STAD-2 | 35 | 75 |

| Analog L16A | 283 | 557 |

Data sourced from a study investigating PKA-RII specificity using STAD-2 analogs.[1]

Experimental Protocols

Synthesis and Purification of STAD-2

STAD-2 is a stapled peptide, and its synthesis involves solid-phase peptide synthesis (SPPS) followed by a ring-closing metathesis reaction to create the hydrocarbon "staple."

a. Solid-Phase Peptide Synthesis (SPPS):

-

Resin: Rink Amide resin is commonly used.

-

Chemistry: Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is employed for the protection of the α-amino group of the amino acids.

-

Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups are used. Non-natural amino acids containing pentenyl groups are incorporated at specific positions to facilitate the stapling reaction.

-

Coupling: Amino acids are activated using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIEA (N,N-Diisopropylethylamine).

-

Deprotection: The Fmoc group is removed using a solution of piperidine in a solvent like NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide).

-

Cleavage: Once the peptide sequence is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

b. Ring-Closing Metathesis:

-

The cleaved peptide containing the two pentenyl side chains is dissolved in a suitable solvent.

-

A Grubbs' catalyst (e.g., Grubbs' first generation catalyst) is added to initiate the metathesis reaction, which forms a covalent bond between the two alkene side chains, creating the hydrocarbon staple.

c. Purification:

-

The crude stapled peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 column is typically used.

-

Solvents: A gradient of water (solvent A) and acetonitrile (solvent B), both containing 0.1% TFA, is used for elution.

-

Detection: The peptide is detected by monitoring the absorbance at 220 nm or 280 nm.

-

The fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the change in the polarization of fluorescently labeled STAD-2 upon binding to the PKA regulatory subunit. The larger complex tumbles more slowly in solution, leading to an increase in fluorescence polarization.

-

Reagents:

-

Fluorescently labeled STAD-2 (e.g., with 5(6)-FAM).

-

Purified full-length human PKA R-subunit isoforms (RIIα and RIIβ).

-

Assay buffer (e.g., 20 mM MOPS pH 7, 150 mM NaCl, 0.005% (v/v) CHAPS).

-

-

Procedure:

-

A constant, low concentration (e.g., 0.5 nM) of fluorescently labeled STAD-2 is added to the wells of a microplate.

-

Increasing concentrations of the PKA R-subunit isoform are added to the wells.

-

The plate is incubated to allow the binding to reach equilibrium.

-

The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.

-

-

Data Analysis:

-

The change in fluorescence polarization is plotted against the concentration of the PKA R-subunit.

-

The data is fitted to a one-site binding equation to determine the dissociation constant (Kd).

-

Role in Disease and Therapeutic Potential

The disruption of PKA-AKAP signaling has been implicated in various diseases, including cardiovascular disorders, neurological conditions, and cancer. By providing a means to selectively interfere with this interaction, STAD-2 serves as a powerful research tool to dissect the roles of localized PKA signaling in these pathologies.

Furthermore, STAD-2 has been investigated for its antimalarial properties. Interestingly, its activity against Plasmodium falciparum appears to be independent of PKA and is instead attributed to its selective permeability into infected red blood cells, leading to parasite lysis.[2][3] This highlights the potential of stapled peptides as a novel class of therapeutic agents with unique mechanisms of action.

Conclusion

STAD-2 is a well-characterized stapled peptide that provides a robust method for the selective disruption of PKA-AKAP interactions. Its high affinity for the PKA-RII subunit makes it an invaluable tool for cell biologists and pharmacologists studying the intricacies of PKA signaling. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to utilize STAD-2 in their investigations and to explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for STAD-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of two distinct molecules often abbreviated as "STAD-2": Stapled AKAP Disruptor 2 (STAD-2) , a synthetic peptide, and Signal-transducing adaptor protein-2 (STAP-2) , an intracellular adaptor protein. This document details their respective roles in cellular signaling, provides experimental protocols for their study, and presents key quantitative data.

Part 1: Stapled AKAP Disruptor 2 (STAD-2)

Introduction: Stapled AKAP Disruptor 2 (STAD-2) is a cell-permeable, hydrocarbon-stapled peptide designed to selectively disrupt the interaction between A-Kinase Anchoring Proteins (AKAPs) and the regulatory subunit II (RII) of Protein Kinase A (PKA).[1][2][3] By mimicking the amphipathic α-helix of AKAPs, STAD-2 competitively binds to the docking and dimerization (D/D) domain of PKA-RII, thereby displacing AKAPs and disrupting the spatial and temporal regulation of PKA signaling.[2][4][5] This targeted disruption makes STAD-2 a valuable tool for investigating the physiological roles of AKAP-mediated PKA signaling and as a potential therapeutic agent, notably in malaria.[2][6]

Quantitative Data Summary

| Parameter | Value | Target | Method | Reference |

| Binding Affinity (Kd) | 6.2 nM | Human PKA-RII | Fluorescence Polarization | [7] |

| 31 nM | Human PKA-RIIα | Not Specified | [3] | |

| 64 nM | Human PKA-RIIβ | Not Specified | [3] | |

| Antimalarial Activity (IC50) | ≈ 1 µM | P. falciparum (late-stage) | Flow Cytometry | [2][6] |

| ≈ 1.5 µM | P. falciparum (ring-stage) | Flow Cytometry | [6] |

Signaling Pathway

STAD-2 intervenes in the canonical PKA signaling pathway by preventing the localization of PKA to specific subcellular compartments by AKAPs.

References

- 1. Investigating PKA-RII specificity using analogs of the PKA:AKAP peptide inhibitor STAD-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Stapled AKAP Disruptor Peptide STAD-2 Displays Antimalarial Activity through a PKA-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Investigating PKA-RII specificity using analogs of the PKA:AKAP peptide inhibitor STAD-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: STAD-2 Treatment of HeLa Cells

A Clarification on "STAD 2": Initial research indicates that "this compound" is not a recognized cell line. Instead, STAD-2, or Stapled AKAP Disruptor 2, is a cell-permeable stapled peptide that acts as an A-Kinase Anchoring Protein (AKAP) disruptor.[1][2] It functions by selectively binding to the regulatory subunits of Protein Kinase A (PKA) and blocking their interaction with AKAPs.[1][3][4] This disruption interferes with the spatial and temporal regulation of PKA signaling, a pathway implicated in the progression of various cancers, including cervical cancer.[5][6]

These application notes, therefore, detail the treatment of the human cervical adenocarcinoma cell line, HeLa , with the STAD-2 molecule. HeLa is a widely used and well-characterized cell line, making it a suitable model for studying the effects of PKA signaling disruption.[7][8][9][10]

Overview of STAD-2 and its Mechanism of Action in Cancer

STAD-2 is a synthetic peptide designed to mimic the AKAP binding domain, thereby competitively inhibiting the interaction between PKA and its anchoring proteins.[1][3] AKAPs are crucial scaffolding proteins that localize PKA to specific subcellular compartments, ensuring the precise phosphorylation of downstream targets. By disrupting this localization, STAD-2 can modulate PKA-mediated signaling pathways that are often dysregulated in cancer cells, affecting processes such as cell proliferation, survival, and apoptosis.[4][6] In the context of cervical cancer, where the cAMP-PKA pathway can play a role in tumor progression, STAD-2 presents a targeted therapeutic strategy.[5]

Data Presentation: Expected Outcomes of STAD-2 Treatment on HeLa Cells

The following tables summarize the anticipated quantitative data from key experiments designed to assess the efficacy of STAD-2 treatment on HeLa cells. The specific values are hypothetical and will vary based on experimental conditions.

Table 1: Cell Viability (MTT Assay)

| STAD-2 Concentration (µM) | Incubation Time (hours) | Absorbance (570 nm) | % Viability |

| 0 (Control) | 24 | 1.20 | 100% |

| 1 | 24 | 1.05 | 87.5% |

| 5 | 24 | 0.80 | 66.7% |

| 10 | 24 | 0.55 | 45.8% |

| 25 | 24 | 0.30 | 25.0% |

| 0 (Control) | 48 | 1.50 | 100% |

| 1 | 48 | 1.25 | 83.3% |

| 5 | 48 | 0.90 | 60.0% |

| 10 | 48 | 0.60 | 40.0% |

| 25 | 48 | 0.35 | 23.3% |

Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

| STAD-2 Concentration (µM) | Incubation Time (hours) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| 0 (Control) | 24 | 2.5% | 1.0% |

| 10 | 24 | 15.0% | 5.0% |

| 25 | 24 | 35.0% | 12.0% |

| 0 (Control) | 48 | 3.0% | 1.5% |

| 10 | 48 | 25.0% | 10.0% |

| 25 | 48 | 50.0% | 20.0% |

Table 3: Western Blot Analysis of Key PKA Signaling Proteins

| STAD-2 Concentration (µM) | Target Protein | Normalized Expression Level (relative to control) |

| 0 (Control) | p-CREB (Ser133) | 1.00 |

| 10 | p-CREB (Ser133) | 0.45 |

| 25 | p-CREB (Ser133) | 0.20 |

| 0 (Control) | Cleaved Caspase-3 | 1.00 |

| 10 | Cleaved Caspase-3 | 3.50 |

| 25 | Cleaved Caspase-3 | 7.00 |

| 0 (Control) | Bcl-2 | 1.00 |

| 10 | Bcl-2 | 0.60 |

| 25 | Bcl-2 | 0.30 |

Experimental Protocols

HeLa Cell Culture

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[10]

-

Phosphate-Buffered Saline (PBS)

-

0.25% Trypsin-EDTA

-

T-75 culture flasks

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture HeLa cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[10]

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[7]

-

When cells reach 80-90% confluency, subculture them.

-

Aspirate the old medium and wash the cells once with PBS.[10]

-

Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[10]

-

Neutralize the trypsin with 6-8 mL of complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Cell Viability (MTT) Assay

Materials:

-

HeLa cells

-

96-well plates

-

STAD-2 (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11][12]

-

Treat the cells with various concentrations of STAD-2 (e.g., 0, 1, 5, 10, 25 µM) for the desired time points (e.g., 24 and 48 hours).[13]

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[11]

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

Materials:

-

HeLa cells

-

6-well plates

-

STAD-2

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed HeLa cells in 6-well plates and treat with STAD-2 as described for the MTT assay.

-

After treatment, collect both the adherent and floating cells.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[14]

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[15][16]

-

Analyze the cells by flow cytometry within one hour.[14]

Western Blot Analysis

Materials:

-

HeLa cells

-

6-well plates

-

STAD-2

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-CREB, anti-cleaved Caspase-3, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Treat HeLa cells with STAD-2 in 6-well plates.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[17]

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[17]

-

Incubate the membrane with the primary antibody overnight at 4°C.[17]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

Visualizations

Caption: PKA Signaling Pathway and the Action of STAD-2.

Caption: General Experimental Workflow for STAD-2 Treatment.

References

- 1. The Stapled AKAP Disruptor Peptide STAD-2 Displays Antimalarial Activity through a PKA-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Stapled AKAP Disruptor Peptide STAD-2 Displays Antimalarial Activity through a PKA-Independent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Stapled AKAP Disruptor Peptide STAD-2 Displays Antimalarial Activity through a PKA-Independent Mechanism | PLOS One [journals.plos.org]

- 4. portlandpress.com [portlandpress.com]

- 5. researchgate.net [researchgate.net]

- 6. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hela-transfection.com [hela-transfection.com]

- 8. HeLa Cell Culture & Gene-editing Tips For Beginners | Ubigene [ubigene.us]

- 9. HeLa cell culture [bio-protocol.org]

- 10. static.igem.org [static.igem.org]

- 11. rsc.org [rsc.org]

- 12. 2.2. MTT Cell Viability Assay [bio-protocol.org]

- 13. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. origene.com [origene.com]

Lack of Publicly Available In Vivo Dosing Information for STAD 2

Comprehensive searches for in vivo dosage and administration protocols for a compound designated "STAD 2" have not yielded specific, publicly available data. The term "STAD" appears in scientific literature in two distinct contexts: as an abbreviation for stomach adenocarcinoma and in reference to a synthesized peptide, STAD-2, which acts as a disruptor of A-kinase anchoring proteins (AKAPs)[1][2].

The available information on the STAD-2 peptide focuses on its mechanism of action, which involves interfering with the protein kinase A (PKA) signaling pathway by mimicking the docking sequence of AKAPs[1]. However, specific details regarding its use in in vivo animal models, including dosing regimens, administration routes, and pharmacokinetic profiles, are not detailed in the available literature.

Similarly, while "STAD" as an abbreviation for stomach adenocarcinoma is used in the context of cancer research, it does not refer to a therapeutic agent to be administered[2].

Given the absence of specific in vivo data for a compound explicitly named "this compound," the following application notes and protocols are provided as a general framework. Researchers and drug development professionals should adapt these guidelines based on the specific physicochemical properties, mechanism of action, and preclinical data of their particular compound.

Application Notes and Protocols for In Vivo Studies of a Novel Therapeutic Agent

These notes provide a generalized template for researchers conducting in vivo studies. Specific parameters should be determined through dose-range finding studies and detailed pharmacokinetic and pharmacodynamic assessments.

Data Presentation

Quantitative data from in vivo studies should be meticulously recorded and organized for clear interpretation and comparison.

Table 1: Summary of In Vivo Dosing Regimens

| Animal Model | Compound | Dosing Route | Dosage (mg/kg) | Dosing Frequency | Vehicle | Observations |

| Mouse (e.g., C57BL/6) | [Specify Compound] | Intravenous (IV) | [e.g., 1, 5, 10] | [e.g., Single dose, Daily] | [e.g., Saline, 5% DMSO in corn oil] | [e.g., No adverse effects, Tumor growth inhibition] |

| Intraperitoneal (IP) | [e.g., 5, 10, 20] | [e.g., Daily, Twice weekly] | ||||

| Oral (PO) | [e.g., 10, 25, 50] | [e.g., Daily] | ||||

| Rat (e.g., Sprague Dawley) | [Specify Compound] | Subcutaneous (SC) | [e.g., 2, 10, 20] | [e.g., Every other day] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility and validation of experimental findings.

1. Formulation Preparation

-

Objective: To prepare a stable and biocompatible formulation for in vivo administration.

-

Materials:

-

Active Pharmaceutical Ingredient (API)

-

Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), corn oil, 0.5% methylcellulose)

-

Solubilizing agents if required (e.g., DMSO, PEG300, Solutol HS 15)

-

Sterile vials, syringes, and filters (0.22 µm)

-

-

Protocol:

-

Weigh the required amount of the API.

-

If necessary, first dissolve the API in a minimal amount of a solubilizing agent like DMSO.

-

Gradually add the vehicle to the dissolved API while vortexing or sonicating to ensure a homogenous suspension or solution.

-

For parenteral routes, sterilize the final formulation by filtering through a 0.22 µm syringe filter.

-

Prepare fresh formulations daily unless stability data supports longer storage.

-

2. Animal Handling and Administration

-

Objective: To accurately administer the compound to laboratory animals using appropriate routes.

-

Animals: Specify species, strain, sex, and age of the animals (e.g., Male C57BL/6 mice, 8-10 weeks old).

-

Routes of Administration:

-

Intravenous (IV) Injection: Typically administered via the lateral tail vein in mice and rats. Warming the tail can help dilate the vein.

-

Intraperitoneal (IP) Injection: Injected into the lower quadrant of the abdomen.

-

Oral (PO) Gavage: Administered directly into the stomach using a gavage needle.

-

Subcutaneous (SC) Injection: Injected into the loose skin over the back, usually between the shoulder blades.

-

Table 2: Recommended Administration Volumes and Needle Sizes for Mice [3]

| Route | Max Volume | Needle Gauge |

| Intravenous (IV) | < 0.2 mL | 27-30 G |

| Intraperitoneal (IP) | < 2-3 mL | 25-27 G |

| Subcutaneous (SC) | < 2-3 mL (in multiple sites) | 25-27 G |

| Oral (PO) | < 0.5 mL (for a 25g mouse) | 20-22 G (gavage needle) |

3. Pharmacokinetic Analysis

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Protocol:

-

Administer a single dose of the compound to a cohort of animals.

-

Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via methods like saphenous vein or retro-orbital bleeding.

-

Process the blood to separate plasma or serum.

-

Analyze the concentration of the compound in the plasma/serum using a validated analytical method such as LC-MS/MS.

-

Calculate key pharmacokinetic parameters (e.g., half-life, Cmax, AUC).

-

Signaling Pathway Visualization

Understanding the mechanism of action is critical for drug development. The diagram below illustrates a generalized signaling pathway that could be inhibited by a therapeutic agent.

Caption: Generalized intracellular signaling cascade and a potential point of inhibition.

References

STAD 2: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

STAD 2 is a stapled peptide designed as a high-affinity disruptor of the interaction between A-Kinase Anchoring Proteins (AKAPs) and the regulatory subunit II (RII) of Protein Kinase A (PKA).[1][2][3] By mimicking the AKAP helical binding motif, this compound competitively inhibits the PKA-RII-AKAP interaction, thereby disrupting the spatial and temporal regulation of PKA signaling.[1][3] This makes this compound a valuable tool for investigating the physiological and pathological roles of localized PKA signaling. These application notes provide detailed information on the solubility, preparation, and experimental use of this compound.

Physicochemical Properties and Solubility

This compound is a synthetically modified peptide with enhanced cell permeability and stability compared to its linear counterparts. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 2096.68 g/mol | [1] |

| Formula | C₁₀₂H₁₈₂N₂₄O₂₂ | [1] |

| Binding Affinity (Kd for PKA-RII) | 6.2 nM | [1] |

| Antimalarial Activity (IC₅₀) | ≈ 1 µM | [3] |

The solubility of this compound has been determined in several common laboratory solvents. It is crucial to select the appropriate solvent to ensure the peptide's integrity and activity for downstream applications.

| Solvent | Solubility | Reference |

| DMSO | ≥ 100 mg/mL (≥ 47.69 mM) | [1] |

| 50% Acetonitrile / Water | 1 mg/mL | [1] |

| Phosphate-Buffered Saline (PBS) | Limited solubility, requires careful preparation. | [4] |

Preparation of this compound Solutions

Proper reconstitution and storage of this compound are critical for maintaining its biological activity. The following protocols provide guidelines for preparing stock and working solutions.

Reconstitution Protocol

This protocol outlines the steps for reconstituting lyophilized this compound powder.

Caption: Workflow for reconstituting lyophilized this compound.

Materials:

-

Lyophilized this compound peptide

-

Anhydrous, sterile DMSO

-

Sterile, nuclease-free microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15 minutes. This prevents condensation from forming inside the vial.

-

Briefly centrifuge the vial to ensure all the powder is at the bottom.

-

Carefully open the vial and add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume based on the amount of peptide).

-

Gently vortex the vial to dissolve the peptide. If necessary, sonicate the vial in a water bath for short intervals (10-15 seconds) to aid dissolution.[5]

-

Visually inspect the solution to ensure the peptide is fully dissolved and the solution is clear.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[6][7]

Preparation of Working Solutions

For cell-based assays, it is crucial to dilute the DMSO stock solution to a final concentration where the DMSO percentage is non-toxic to the cells (typically ≤ 0.5%).

Procedure:

-

Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

-

Perform serial dilutions of the stock solution in the appropriate sterile cell culture medium or assay buffer to achieve the desired final working concentration.

-

It is recommended to perform a stepwise dilution to prevent precipitation of the peptide.

-

Always include a vehicle control (culture medium or buffer with the same final concentration of DMSO) in your experiments.

Experimental Protocols

In Vitro PKA-AKAP Interaction Assay (ELISA-based)

This protocol describes a competitive ELISA to measure the ability of this compound to disrupt the interaction between PKA-RII and an AKAP.

Caption: Workflow for an ELISA-based PKA-AKAP interaction assay.

Materials:

-

High-binding 96-well microplate

-

Recombinant AKAP peptide (e.g., Ht31)

-

Recombinant PKA-RII subunit

-

This compound

-

Bovine Serum Albumin (BSA)

-

Primary antibody against PKA-RII

-

HRP-conjugated secondary antibody

-

TMB substrate solution

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader

Procedure:

-

Coat the wells of a 96-well plate with the AKAP peptide overnight at 4°C.

-

Wash the wells with wash buffer and block with 1% BSA in PBS for 1 hour at room temperature.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the recombinant PKA-RII subunit and the this compound dilutions (or vehicle control) to the wells.

-

Incubate for 2 hours at room temperature to allow for competitive binding.

-

Wash the wells to remove unbound proteins.

-

Add the primary antibody against PKA-RII and incubate for 1 hour.

-

Wash the wells and add the HRP-conjugated secondary antibody for 1 hour.

-

Wash the wells and add the TMB substrate.

-

Stop the reaction with the stop solution and measure the absorbance at 450 nm.

-

A decrease in absorbance indicates disruption of the PKA-RII-AKAP interaction by this compound.

Signaling Pathway

This compound acts by disrupting the localization of PKA to specific subcellular compartments, a process mediated by AKAPs. This prevents the localized phosphorylation of PKA substrates in response to cAMP signaling.

Caption: this compound disrupts the PKA-AKAP signaling cascade.

In a typical signaling event, an increase in intracellular cAMP leads to the dissociation of the catalytic (C) subunits from the regulatory (RII) subunits of PKA.[8] AKAPs tether the PKA holoenzyme to specific locations, ensuring that the released C subunits are in close proximity to their intended substrates for phosphorylation.[8] this compound competitively binds to the docking and dimerization (D/D) domain of PKA-RII, preventing its interaction with AKAPs.[1] This delocalization of PKA leads to a loss of signaling specificity.

Storage and Stability

Lyophilized this compound is stable for years when stored at -20°C or -80°C, protected from light and moisture.[6][7] Once reconstituted, stock solutions in DMSO can be stored at -20°C for up to one month and at -80°C for up to six months.[6][7] It is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide. Aliquoting the stock solution into single-use vials is highly recommended.[6] The stability of working solutions in aqueous buffers is limited, and they should be prepared fresh for each experiment.

References

- 1. Investigating PKA-RII specificity using analogs of the PKA:AKAP peptide inhibitor STAD-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating PKA-RII specificity using analogs of the PKA:AKAP peptide inhibitor STAD-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Stapled AKAP Disruptor Peptide STAD-2 Displays Antimalarial Activity through a PKA-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. jpt.com [jpt.com]

- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]

- 7. biotechpeptides.com [biotechpeptides.com]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

Application Notes and Protocols for STAD 2 Western Blotting: A Guide for Researchers

Introduction

The term "STAD 2" is ambiguous and can refer to at least two distinct proteins of interest in cellular signaling research: Signal-Transducing Adaptor Protein 2 (STAP-2) and Signal Transducer and Activator of Transcription 2 (STAT2). Given the potential for confusion, this document provides comprehensive western blotting protocols for both STAP-2 and STAT2 to assist researchers in the accurate detection and analysis of these proteins.

Signal-Transducing Adaptor Protein 2 (STAP-2) , also known as BKS, is an adaptor protein involved in modulating various signaling pathways, including those in the immune system and in cancer progression.[1][2][3] It contains a pleckstrin homology (PH) domain, an SH2-like domain, and a proline-rich region, which allow it to interact with a variety of signaling molecules such as STAT3, STAT5, and IKKα/β.[1][4][5]

Signal Transducer and Activator of Transcription 2 (STAT2) is a member of the STAT family of transcription factors.[6] It plays a critical role in the type I interferon (IFN) signaling pathway, which is essential for antiviral and anti-proliferative responses.[7][8] Upon IFN stimulation, STAT2 is phosphorylated, forms a heterodimer with STAT1, and translocates to the nucleus to activate the transcription of interferon-stimulated genes (ISGs).[7][9][10]

These application notes provide detailed experimental protocols, data presentation tables, and signaling pathway diagrams to guide researchers, scientists, and drug development professionals in performing successful western blot analyses for STAP-2 and STAT2.

Quantitative Data Summary

For successful western blotting, it is crucial to use appropriate parameters. The following table summarizes key quantitative data for STAP-2 and STAT2, compiled from various antibody datasheets and public databases.

| Parameter | STAP-2 (Signal-Transducing Adaptor Protein 2) | STAT2 (Signal Transducer and Activator of Transcription 2) |

| Alternate Names | BKS, STAP-2, Breast tumor kinase substrate | p113, ISGF-3 |

| Calculated Molecular Weight | ~49.6 kDa[11][12] | ~98 kDa[13][14] |

| Observed Molecular Weight (Western Blot) | ~45-55 kDa[1][11][15][16][17] | ~100-113 kDa (phosphorylated form)[9][13][18] |

| Primary Antibody Dilution (Typical Range) | 1:1000[1][3] | 1:500 - 1:1000[19][20][21] |

| Protein Loading Amount per Lane | 25 µg[3] | 25-30 µg[6][19] |

| Positive Control Cell Lysates | LNCaP, Hep3B2.1-7, HCT-15[1], Human Heart[11][12], Mouse Heart[3] | HeLa, A549, K562, SW620, HepG2[9][20][22] |

| Negative Control | STAT2 knockout cells can be used for STAT2 antibody validation.[22] | STAP-2 knockdown or knockout cells can be used for STAP-2 antibody validation. |

| Blocking Buffer | 3% non-fat dry milk in TBST[3] or 5% w/v BSA in TBST[23] | 3% non-fat dry milk in TBST[19] or 5% w/v BSA in TBST[23] |

| Secondary Antibody Dilution (Typical Range) | 1:10,000 (HRP-conjugated)[3][19] | 1:10,000 (HRP-conjugated)[19] |

Signaling Pathway Diagrams

To visualize the roles of STAP-2 and STAT2 in cellular signaling, the following diagrams are provided.

Experimental Workflow

The following diagram illustrates the general workflow for a western blot experiment.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a western blot for STAP-2 or STAT2. While the general procedure is similar, specific antibody dilutions and conditions may vary. Always refer to the antibody manufacturer's datasheet for optimal results.

I. Sample Preparation

-

Cell Lysis:

-

Culture cells to the desired confluency and apply experimental treatments as required.

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells by adding ice-cold RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Scrape adherent cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

-

Sample Preparation for Electrophoresis:

-

Dilute the protein samples to the same concentration with lysis buffer.

-

Add 4X Laemmli sample buffer to the protein samples to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

Centrifuge briefly before loading onto the gel.

-

II. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

-

Gel Preparation:

-

Use a precast polyacrylamide gel or cast your own. For STAP-2 (~50 kDa), a 10% or 12% gel is suitable. For STAT2 (~113 kDa), an 8% or 10% gel is recommended.

-

-

Electrophoresis:

-

Assemble the gel in the electrophoresis apparatus and fill the tank with 1X running buffer.

-

Load 20-30 µg of protein per lane. Include a pre-stained protein ladder to monitor migration and estimate protein size.

-

Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

-

III. Protein Transfer

-

Membrane Activation (for PVDF):

-

If using a PVDF membrane, briefly activate it in methanol for 30 seconds, followed by a rinse in deionized water and then equilibration in transfer buffer. Nitrocellulose membranes do not require methanol activation.

-

-

Transfer Assembly:

-

Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, the membrane, another piece of filter paper, and a final sponge. Ensure there are no air bubbles between the gel and the membrane.

-

-

Electrotransfer:

-

Perform a wet or semi-dry transfer according to the manufacturer's instructions for your transfer apparatus. A typical wet transfer is performed at 100V for 60-90 minutes at 4°C.

-

IV. Immunodetection

-

Blocking:

-

After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, BSA is generally recommended over milk.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody (anti-STAP-2 or anti-STAT2) in the blocking buffer at the recommended dilution (e.g., 1:1000).

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Washing:

-

The next day, remove the primary antibody solution and wash the membrane three times for 5-10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Dilute the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) in the blocking buffer (e.g., 1:10,000).

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

-

Final Washes:

-

Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.

-

V. Detection and Analysis

-

Signal Development:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

-

Image Acquisition:

-

Capture the chemiluminescent signal using a CCD-based imager or by exposing the membrane to X-ray film in a darkroom.

-

-

Data Analysis:

-

Analyze the resulting bands. The intensity of the band corresponding to the target protein's molecular weight should be proportional to the amount of protein in the sample.

-

Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH) for semi-quantitative analysis.

-

Conclusion

This document provides a comprehensive guide for the western blot analysis of STAP-2 and STAT2. By following these detailed protocols and utilizing the provided quantitative data and pathway diagrams, researchers can confidently and accurately detect and analyze these important signaling proteins. It is important to note that optimization of specific steps, such as antibody concentrations and incubation times, may be necessary for different experimental systems. Always refer to the specific antibody datasheet for the most accurate and up-to-date information.

References

- 1. STAP2 Antibody | Cell Signaling Technology [cellsignal.com]

- 2. STAP-2 Adaptor Protein Regulates Multiple Steps of Immune and Inflammatory Responses [jstage.jst.go.jp]

- 3. assaygenie.com [assaygenie.com]

- 4. Adaptor protein STAP-2 modulates cellular signaling in immune systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phospho-STAT2 (Tyr690) Polyclonal Antibody (PA5-78181) [thermofisher.com]

- 7. STAT2 phosphorylation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STAT2 - Wikipedia [en.wikipedia.org]

- 9. Stat2 Antibody | Cell Signaling Technology [cellsignal.com]

- 10. Role of STAT2 in the alpha interferon signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. anti-STAP2 Antibody [ABIN184610] - Human, WB, ELISA [antibodies-online.com]

- 12. everestbiotech.com [everestbiotech.com]

- 13. STAT2 antibody (66485-1-Ig) | Proteintech [ptglab.com]

- 14. STAT2 antibody (51075-2-AP) | Proteintech [ptglab.com]

- 15. Anti-STAP2 Antibody (A28474) | Antibodies.com [antibodies.com]

- 16. nsjbio.com [nsjbio.com]

- 17. nsjbio.com [nsjbio.com]

- 18. Stat2 Antibody | Cell Signaling Technology [cellsignal.com]

- 19. Anti-STAT2 Antibody (A91472) | Antibodies.com [antibodies.com]

- 20. Anti-STAT2 Antibody (A98385) | Antibodies.com [antibodies.com]

- 21. STAT2 antibody (16674-1-AP) | Proteintech [ptglab.com]

- 22. Anti-STAT2 antibody [Y141] Rabbit monoclonal (ab32367) | Abcam [abcam.com]

- 23. Stat2 Antibody (#4594) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Immunofluorescence Staining of STAP-2

A Note on Terminology: The term "STAD 2" can be ambiguous. It may refer to "STAP-2" (Signal-Transducing Adaptor Protein 2), a key molecule in immune signaling. Alternatively, "STAD" is also an acronym for Stomach Adenocarcinoma, and "STAT2" is another crucial signaling protein. This document focuses on STAP-2 , as it is the most likely target for immunofluorescence analysis in a research context.

Introduction to STAP-2 (Signal-Transducing Adaptor Protein 2)

Signal-Transducing Adaptor Protein 2 (STAP-2) is an adaptor protein that plays a significant role in modulating cellular signaling pathways, particularly within the innate and adaptive immune systems.[1][2] STAP-2 contains a pleckstrin homology (PH) domain, an SH2-like domain, and C-terminal proline-rich regions, which enable its interaction with various signaling and transcriptional molecules.[1][2]

STAP-2 is known to functionally interact with key components of cytokine and Toll-like receptor (TLR) signaling pathways. It associates with Signal Transducers and Activators of Transcription 3 (STAT3) and STAT5 in cytokine signaling.[1] Furthermore, in TLR4 signaling, STAP-2 binds to Myeloid Differentiation Primary Response 88 (MyD88) and the IκB kinase (IKK) complex (IKK-α/β), leading to an enhanced production of inflammatory cytokines in macrophages.[1] Studies involving STAP-2 deficient mice have demonstrated its importance in regulating T-cell functions such as motility, survival, and death, as well as its involvement in IgE-mediated allergic responses.[1]

Experimental Protocols

Immunofluorescence Staining of STAP-2 in Adherent Cells

This protocol provides a detailed procedure for the immunofluorescent staining of STAP-2 in cultured adherent cells.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% BSA or 10% Normal Goat Serum in PBS)

-

Primary Antibody Dilution Buffer (e.g., 1% BSA in PBS)

-

Anti-STAP-2 Primary Antibody

-

Fluorophore-conjugated Secondary Antibody

-

Nuclear Counterstain (e.g., DAPI or Hoechst)

-

Antifade Mounting Medium

-

Glass coverslips and microscope slides

Workflow Diagram:

Caption: A step-by-step workflow for STAP-2 immunofluorescence staining.

Procedure:

-

Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

-

Washing: Gently wash the cells twice with PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[3]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing the antibody to access intracellular epitopes.[4]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[4]

-

Primary Antibody Incubation: Dilute the anti-STAP-2 primary antibody in Primary Antibody Dilution Buffer according to the manufacturer's instructions or pre-determined optimal concentration. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody (with a fluorophore appropriate for your microscope's filters) in Primary Antibody Dilution Buffer. Incubate the cells for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL) or Hoechst (1 µg/mL) for 5-10 minutes at room temperature, protected from light.[4]

-

Final Wash: Perform a final wash with PBS.

-

Mounting: Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

-

Imaging: Image the stained cells using a fluorescence or confocal microscope. Store slides at 4°C in the dark.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times

| Step | Reagent | Concentration | Incubation Time | Temperature |

| Fixation | Paraformaldehyde | 4% in PBS | 15 minutes | Room Temp. |

| Permeabilization | Triton X-100 | 0.1-0.5% in PBS | 10 minutes | Room Temp. |